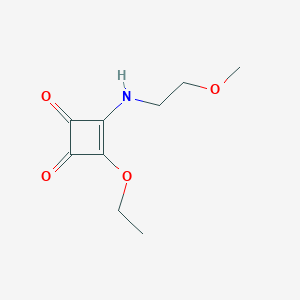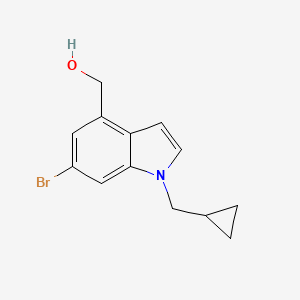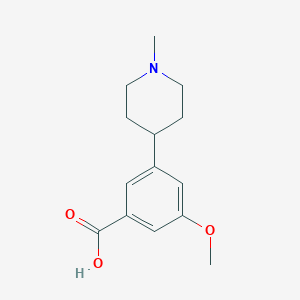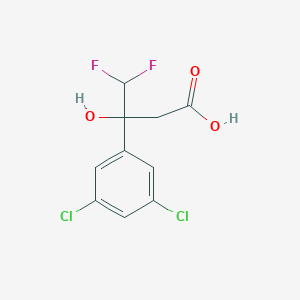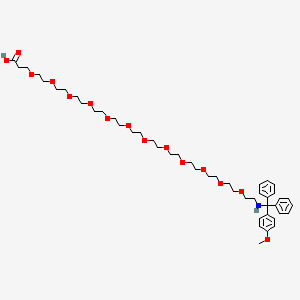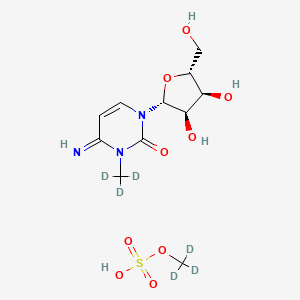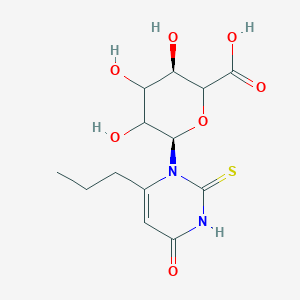
Propylthiouracil N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylthiouracil N-beta-D-Glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis . Propylthiouracil works by inhibiting the synthesis of thyroid hormones and blocking the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues . The glucuronidation of propylthiouracil, mediated by uridine 5′-diphospho-glucuronosyltransferases, is an important metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Propylthiouracil N-beta-D-Glucuronide involves the glucuronidation of propylthiouracil. This process is typically carried out in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferases . The reaction conditions include the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the process likely involves large-scale glucuronidation reactions using similar conditions to those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propylthiouracil N-beta-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction where glucuronic acid is added to propylthiouracil . This reaction is catalyzed by uridine 5′-diphospho-glucuronosyltransferases .
Common Reagents and Conditions: The common reagents used in the glucuronidation of propylthiouracil include uridine 5′-diphospho-glucuronic acid and human liver microsomes . The reaction conditions involve the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Major Products: The major product formed from the glucuronidation of propylthiouracil is this compound .
Scientific Research Applications
Propylthiouracil N-beta-D-Glucuronide has several scientific research applications. It is used in metabolic studies to understand the glucuronidation process and the role of uridine 5′-diphospho-glucuronosyltransferases . This compound is also used in pharmacokinetic studies to investigate the metabolism and excretion of propylthiouracil . Additionally, it is used in toxicological studies to examine the hepatotoxicity of propylthiouracil and its metabolites .
Mechanism of Action
The mechanism of action of Propylthiouracil N-beta-D-Glucuronide involves its formation through the glucuronidation of propylthiouracil . This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, which add glucuronic acid to propylthiouracil . The glucuronidation of propylthiouracil is an important metabolic pathway that facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propylthiouracil N-beta-D-Glucuronide include other glucuronide conjugates of thionamide medications, such as methimazole N-beta-D-Glucuronide and carbimazole N-beta-D-Glucuronide .
Uniqueness: This compound is unique in its specific formation from propylthiouracil, a medication used to manage hyperthyroidism and thyrotoxicosis . Its formation and metabolism are mediated by uridine 5′-diphospho-glucuronosyltransferases, which possess age-dependent expression . This compound is also unique in its role in the hepatotoxicity of propylthiouracil, making it an important subject of toxicological studies .
Properties
Molecular Formula |
C13H18N2O7S |
|---|---|
Molecular Weight |
346.36 g/mol |
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7?,8-,9?,10?,11-/m1/s1 |
InChI Key |
FRRSJAKAIDIIKX-PBPDKXIHSA-N |
Isomeric SMILES |
CCCC1=CC(=O)NC(=S)N1[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
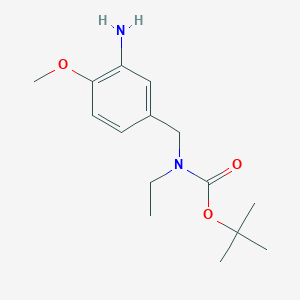
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
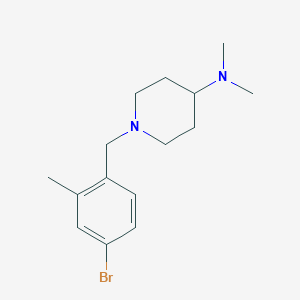
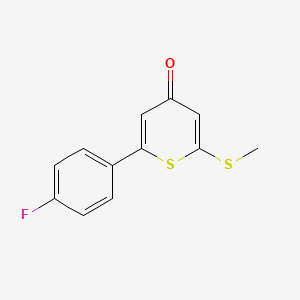
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
